molecular formula C14H16N2O2 B5864304 3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide

3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B5864304
M. Wt: 244.29 g/mol
InChI Key: SWWYAQIYXGLEQO-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl, methyl, and carboxamide groups

Properties

IUPAC Name

3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-12-13(10(3)18-16-12)14(17)15-11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYAQIYXGLEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 4-methylphenylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles; reactions can be conducted under mild to moderate conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-5-methyl-1,2-oxazole-4-carboxamide: Lacks the N-(4-methylphenyl) substitution.

    5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide: Lacks the ethyl substitution.

    3-ethyl-1,2-oxazole-4-carboxamide: Lacks both the methyl and N-(4-methylphenyl) substitutions.

Uniqueness

3-ethyl-5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl, methyl, and N-(4-methylphenyl) groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

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